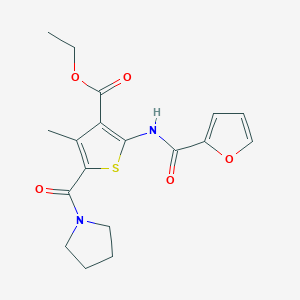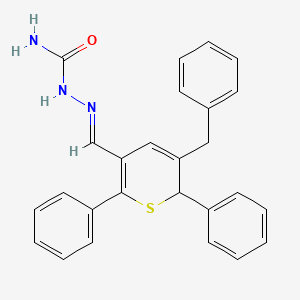![molecular formula C20H15BrClNO3 B5371053 2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5371053.png)
2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate in lab experiments is its potential to selectively target cancer cells and reduce inflammation without affecting healthy cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate. One area of interest is exploring its potential as a treatment for other types of cancer and inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments. Finally, there is potential for the development of new derivatives of this compound with enhanced therapeutic properties.
Synthesemethoden
The synthesis of 2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate involves the reaction of 2-bromo-4-chloro-6-iodophenol with 8-methoxy-2-quinolinecarboxaldehyde in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[2-bromo-4-chloro-6-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClNO3/c1-12(24)26-20-14(10-15(22)11-17(20)21)7-9-16-8-6-13-4-3-5-18(25-2)19(13)23-16/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATGXBNFTBDCKJ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Cl)C=CC2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Cl)/C=C/C2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(dimethylamino)methyl]-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-pyrrolidinol](/img/structure/B5370981.png)
![1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-4-piperidinecarboxamide](/img/structure/B5370988.png)
![4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}pyrimidin-2-amine](/img/structure/B5370992.png)
![4-(2-{4-[(4-fluorobenzyl)oxy]phenyl}vinyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B5371006.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane](/img/structure/B5371007.png)
![N'-{[5-(2-fluorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5371016.png)

![methyl 2-{[2-cyano-3-(4-hydroxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5371025.png)

![2-butyl-5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371042.png)

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide](/img/structure/B5371054.png)

![N,N,4-trimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5371065.png)